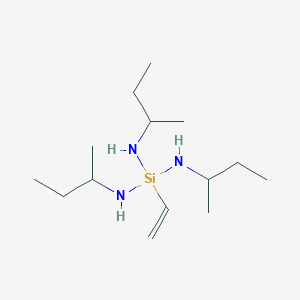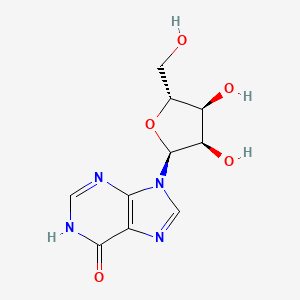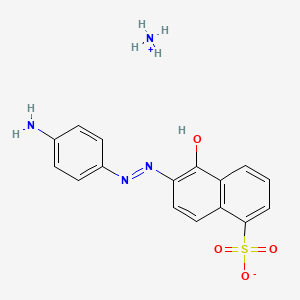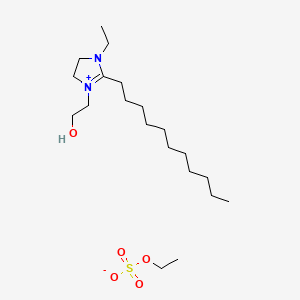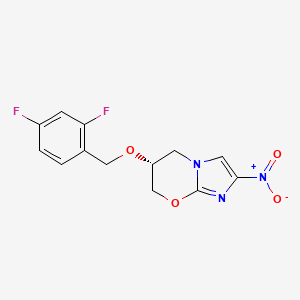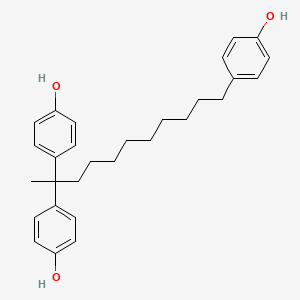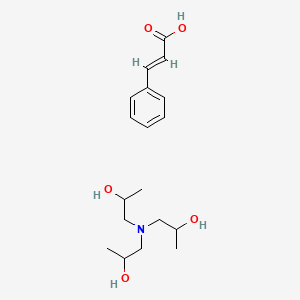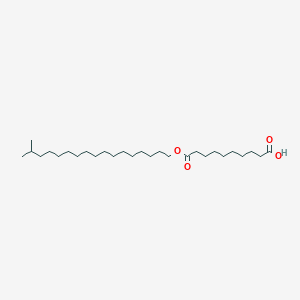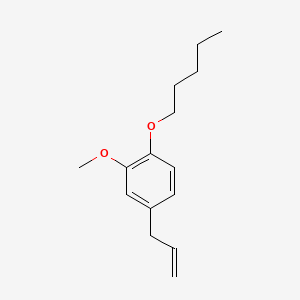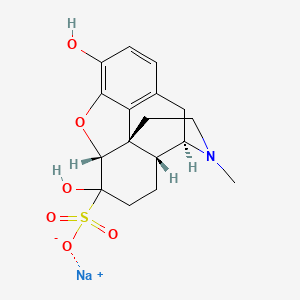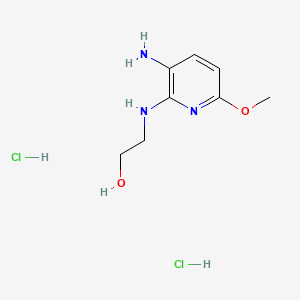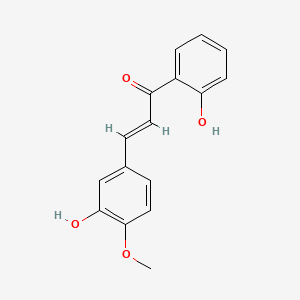
2',3-Dihydroxy-4-methoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3-Dihydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2’,3-Dihydroxy-4-methoxychalcone includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its chemical reactivity and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dihydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For 2’,3-Dihydroxy-4-methoxychalcone, the starting materials are 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in ethanol with a base such as sodium hydroxide or potassium hydroxide at room temperature .
Industrial Production Methods
Industrial production of chalcones, including 2’,3-Dihydroxy-4-methoxychalcone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be used to facilitate the reaction .
化学反应分析
Types of Reactions
2’,3-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated chalcones
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural dyes and as a component in cosmetic formulations
作用机制
The biological effects of 2’,3-Dihydroxy-4-methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis through the activation of caspases and the mitochondrial pathway
相似化合物的比较
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,4-Dihydroxy-3-methoxychalcone
- 2’-Hydroxy-4-methoxychalcone
Uniqueness
2’,3-Dihydroxy-4-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chalcones, it has shown enhanced antioxidant and anticancer properties, making it a promising candidate for further research and development .
属性
CAS 编号 |
1621-66-5 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-9-7-11(10-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ |
InChI 键 |
PJIBSNKWGMAWBJ-SOFGYWHQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


